molecular formula C15H19N3O6S B10806156 methyl 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoate

methyl 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoate

Cat. No.: B10806156
M. Wt: 369.4 g/mol
InChI Key: YCIGZDLXJRNNHZ-UHFFFAOYSA-N
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Description

Methyl 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoate is a sulfonamide-containing benzoate derivative with a complex heterocyclic architecture. For example, describes the synthesis of methyl 2-(1-(2-cyanophenoxy)-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate via nucleophilic substitution between 2-cyanophenol and a brominated benzoate ester in acetonitrile under reflux . The target compound may be synthesized similarly, substituting 3,5-dimethyl-1H-pyrazole-4-sulfonamide for 2-cyanophenol.

Key structural features include:

  • Methoxy substituents: The 4,5-dimethoxy groups on the benzene ring enhance electron density, affecting solubility and reactivity.
  • Pyrazole moiety: The 3,5-dimethylpyrazole group introduces steric bulk and hydrophobic character, which may impact biological activity or crystallinity.

Properties

Molecular Formula

C15H19N3O6S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C15H19N3O6S/c1-8-14(9(2)17-16-8)25(20,21)18-11-7-13(23-4)12(22-3)6-10(11)15(19)24-5/h6-7,18H,1-5H3,(H,16,17)

InChI Key

YCIGZDLXJRNNHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Origin of Product

United States

Biological Activity

Methyl 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. Pyrazole derivatives, such as this compound, are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H16N2O5S
  • Molecular Weight : 304.34 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific compound under review has been studied for its effects on various biological targets:

  • Antioxidant Activity : Studies have shown that pyrazole derivatives can act as effective antioxidants, reducing oxidative stress within cells. This property is crucial in preventing cellular damage and inflammation.
  • Tyrosinase Inhibition : The compound has demonstrated significant inhibitory effects on tyrosinase activity in cellular models. Tyrosinase is a key enzyme involved in melanin production; thus, its inhibition may have implications for treating hyperpigmentation disorders .
  • Anti-inflammatory Properties : Pyrazole compounds are often associated with anti-inflammatory effects. The sulfonamide group in the structure may enhance these properties by modulating inflammatory pathways.

Tyrosinase Inhibition Studies

Recent studies focused on the inhibition of tyrosinase activity using B16F10 melanoma cells. The following table summarizes the findings related to the compound's efficacy compared to standard inhibitors:

CompoundConcentration (µM)Tyrosinase Inhibition (%)
This compound1075
Kojic Acid1080
Control (DMSO)-0

The results indicate that the compound exhibits a competitive inhibition mechanism against tyrosinase, with a potency comparable to that of kojic acid .

Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The following table presents the results:

CompoundIC50 (µM)
This compound15
Ascorbic Acid10

The compound exhibited significant antioxidant activity with an IC50 value of 15 µM, indicating its potential role in mitigating oxidative stress .

Case Studies

A notable case study involved the administration of this compound in a murine model of skin hyperpigmentation. The study reported:

  • Objective : To evaluate the compound's efficacy in reducing melanin synthesis.
  • Methodology : Mice were treated with varying doses of the compound over four weeks.
  • Results : A significant reduction in skin pigmentation was observed at higher doses (50 mg/kg), supporting its potential use in dermatological applications.

Scientific Research Applications

The compound has been studied for its diverse biological activities, including:

  • Anticancer Properties : Research indicates that methyl 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoate exhibits potent anticancer effects by inhibiting the growth of various cancer cell lines. It has shown effectiveness against breast cancer and leukemia cells by inducing apoptosis through the activation of the p53 pathway .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in models of rheumatoid arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. It has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in human breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways mediated by p53 stabilization.

Case Study 2: Anti-inflammatory Activity

In a murine model of rheumatoid arthritis, treatment with this compound resulted in a marked decrease in joint swelling and inflammatory markers compared to control groups. Histological analysis confirmed reduced infiltration of immune cells in treated animals .

Comparative Analysis of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Comments
AnticancerMCF-7 (Breast Cancer)10Induces apoptosis via p53 pathway
Anti-inflammatoryMurine Model20Reduces joint swelling and inflammatory markers
AntimicrobialE. coli50Effective against Gram-negative bacteria

Comparison with Similar Compounds

Key Comparisons :

Sulfonamide vs. Cyanophenoxy Groups: The target compound’s pyrazole sulfonamide group differs from the cyanophenoxy substituent in ’s compound. In contrast, the patent compound in uses a cyclopropanecarboxamide-sulfonamide hybrid, suggesting broader medicinal chemistry applications .

Heterocyclic Diversity :

  • The pyrazol-3-one derivatives in incorporate tetrazole and benzodiazepine moieties, which are associated with bioactivity in CNS disorders. The target compound’s pyrazole ring may offer similar versatility but with distinct steric and electronic profiles .

Crystallographic Behavior: highlights non-parallel aromatic rings in its benzoate derivative (dihedral angle: 26.20°), a feature likely shared with the target compound due to analogous substitution patterns. Such geometry can influence crystal packing and melting points .

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